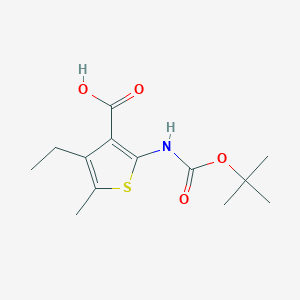
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized through a series of reactions:
Nitration and Reduction: The thiophene ring undergoes nitration to introduce a nitro group, which is then reduced to an amino group.
Alkylation: The amino group is alkylated with ethyl and methyl groups.
Protection: The amino group is protected with a t-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Carboxylation: The thiophene ring is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction, and automated systems for protection and carboxylation steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, followed by nucleophilic substitution with various electrophiles.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal an active site that can form hydrogen bonds or ionic interactions with biological targets, influencing various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid: Lacks the Boc protection, making it more reactive.
2-t-Butoxycarbonylamino-4-methylthiophene-3-carboxylic acid: Similar structure but without the ethyl group.
2-t-Butoxycarbonylamino-5-methylthiophene-3-carboxylic acid: Similar structure but without the ethyl group at the 4-position.
Uniqueness
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the thiophene ring, along with the Boc-protected amino group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-8-7(2)19-10(9(8)11(15)16)14-12(17)18-13(3,4)5/h6H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYERLFYBEAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














